molecular formula C5H4BrN3 B1371702 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile CAS No. 287922-71-8

4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No. B1371702
Key on ui cas rn: 287922-71-8
M. Wt: 186.01 g/mol
InChI Key: NTTLCOOFUGHMJS-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

Add sodium hydride (60 wt % oil dispersion, 700 mg, 17.5 mmol) in several portions under a nitrogen purge to a solution of 4-bromo-1H-pyrazole-3-carbonitrile (2.0 g, 11.6 mmol) in 15 mL of anhydrous DMF at 0° C. Stir the reaction at 0° C. for one hour. Add methyl iodide (0.9 mL, 14.5 mmol) to the mixture and allow to stir and come to room temperature over 1 hour. Pour into 100 mL of ice-water and stir for 15 minutes. Filter off the resulting solid and rinse with 20 mL of water. Dry the solid overnight. Chromatograph (1/9-1/3 EtOAc/hexanes) over silica gel to give the title compound as a white solid (1.38 g, 63%), along with a small amount (100 mg) of the regioisomeric bromide.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5]([C:9]#[N:10])=[N:6][NH:7][CH:8]=1.[CH3:11]I>CN(C=O)C>[Br:3][C:4]1[C:5]([C:9]#[N:10])=[N:6][N:7]([CH3:11])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=NNC1)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 0° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
Filter off the resulting solid
WASH
Type
WASH
Details
rinse with 20 mL of water
CUSTOM
Type
CUSTOM
Details
Dry the solid overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C(=NN(C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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